molecular formula C18H18ClNO B1614303 4'-Chloro-3-pyrrolidinomethyl benzophenone CAS No. 898770-25-7

4'-Chloro-3-pyrrolidinomethyl benzophenone

Cat. No. B1614303
CAS RN: 898770-25-7
M. Wt: 299.8 g/mol
InChI Key: MRRNARDORVBBQM-UHFFFAOYSA-N
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Description

4’-Chloro-3-pyrrolidinomethyl benzophenone is a chemical compound with the CAS Number: 898770-25-7 . It has a molecular weight of 299.8 and its IUPAC name is (4-chlorophenyl) [3- (1-pyrrolidinylmethyl)phenyl]methanone . The compound has garnered significant interest from researchers due to its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of 4’-Chloro-3-pyrrolidinomethyl benzophenone is represented by the linear formula C18H18ClNO . The InChI code for this compound is 1S/C18H18ClNO/c19-17-8-6-15 (7-9-17)18 (21)16-5-3-4-14 (12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2 .

Scientific Research Applications

Chemical Properties

“4’-Chloro-3-pyrrolidinomethyl benzophenone” is a chemical compound with the CAS Number: 898770-25-7 and a molecular weight of 299.8 . The IUPAC name for this compound is (4-chlorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]methanone .

Biological Importance of Pyrrolidinone Derivatives

Pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . This group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Antimicrobial Activity

Pyrrolidinone derivatives, such as “4’-Chloro-3-pyrrolidinomethyl benzophenone”, can potentially exhibit antimicrobial activity .

Anticancer Activity

Pyrrolidinone derivatives have been known to exhibit anticancer activity . Further research could explore the potential anticancer properties of “4’-Chloro-3-pyrrolidinomethyl benzophenone”.

Anti-inflammatory Activity

Pyrrolidinone derivatives can also exhibit anti-inflammatory activity . This suggests a potential application of “4’-Chloro-3-pyrrolidinomethyl benzophenone” in the treatment of inflammatory conditions.

Antidepressant Activity

Pyrrolidinone derivatives have been associated with antidepressant activity . This could indicate a potential use of “4’-Chloro-3-pyrrolidinomethyl benzophenone” in the development of antidepressant drugs.

properties

IUPAC Name

(4-chlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRNARDORVBBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643196
Record name (4-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-pyrrolidinomethyl benzophenone

CAS RN

898770-25-7
Record name (4-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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